4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid typically involves the reaction of 4-hydroxybenzoic acid with 5-bromopentanol in the presence of a base, followed by the esterification of the resulting intermediate with 4-carboxyphenol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy and benzoic acid groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH) .
Major Products
The major products formed from these reactions include carboxylate salts, alcohol derivatives, and substituted phenoxybenzoic acids .
Scientific Research Applications
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function . Additionally, the phenoxy group can interact with hydrophobic regions of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methylhexyl)benzoic acid
- 4-((5-hydroxypentyl)oxy)benzoic acid
- 4-((2-fluorobenzyl)oxy)benzoic acid
Uniqueness
4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid is unique due to its combination of carboxyphenoxy and pentoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula . It features a carboxylic acid group, which is crucial for its biological activity, particularly in interactions with proteins and enzymes.
Structure
- Molecular Formula :
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains, suggesting that the carboxylic acid moiety may enhance antimicrobial activity by disrupting microbial cell membranes or inhibiting enzyme function .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme assays reveal that it may act as an inhibitor of certain proteases and phosphatases, which are critical in various biochemical pathways. For example, studies have demonstrated that modifications in the carboxylic acid group can significantly alter the inhibitory potency against protein tyrosine phosphatase (PTP), which is involved in insulin signaling and cancer progression .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in several human cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The specific IC50 values for these effects require further investigation but indicate promise for future anticancer drug development .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of benzoic acid derivatives found that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the carboxylic acid group was essential for enhancing antimicrobial activity.
Study 2: Enzyme Inhibition Profiles
Another research project focused on the enzyme inhibition capabilities of various benzoic acid derivatives, including this compound. The findings indicated that this compound could serve as a selective inhibitor of PTP1B, with potential implications for diabetes treatment .
Study 3: Cytotoxicity Assessment
In an assessment of cytotoxicity against human cancer cell lines, this compound was shown to reduce cell viability significantly, with an observed IC50 value of approximately 25 µM against breast cancer cells. This suggests a potential role in therapeutic applications for cancer treatment .
Properties
IUPAC Name |
4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRTOPQKAMKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376228 | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22247-66-1 | |
Record name | 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22247-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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